Amprolium HCl is a structural analog of thiamine. Its anticoccidial activity stems from competitively blocking the thiamine transporters of Eimeria species [1] [2] [3]. The following diagram illustrates this competitive inhibition and its consequences:
Amprolium competitively inhibits thiamine uptake in Eimeria parasites.
A 2021 meta-analysis of eight anticoccidial sensitivity trials in the U.S. confirmed that amprolium hydrochloride at 125 ppm in feed significantly improved performance in birds challenged with field isolates of Eimeria [3].
Resistance to amprolium is a documented concern and can develop under selective pressure [4] [5].
Proper dosing is critical for efficacy and safety, as high doses can induce thiamine deficiency in the host.
| Species | Dosage Regimen | Route & Duration | Key Notes |
|---|---|---|---|
| Chickens (for fattening) | 125 mg/kg complete feed [7] | In feed (preventive) | Considered safe at this level; margin of safety is at least 5 [7]. |
| Goat Kids (for treatment) | 50 mg/kg [8] | Oral; for 5 days | 10 mg/kg was ineffective. 50 mg/kg significantly reduced oocyst shedding [8]. |
| Dogs & Cats (off-label) | 300-400 mg/kg (total dose) or 60-100 mg/kg [1] [2] | Oral; for 5-7 days | Use is off-label; high doses may cause thiamine deficiency [1]. |
A 2025 study developed and validated two novel methods (spectrophotometric and spectrofluorimetric) for detecting amprolium in complex matrices like pharmaceutical wastewater [9]. The methods are based on amprolium's reaction with Eosin Y, forming an orange-red ion-pair complex that can be measured.
Research into combining amprolium with other compounds shows variable results.
This compound is not currently authorized as a feed additive in the European Union [7] [5]. It is, however, available for use as a veterinary medicinal product to treat clinical coccidiosis outbreaks [5].
The classical synthesis of Amprolium, as derived from historical and scientific literature, involves a multi-step process to construct its thiamine-analogue structure [1] [2].
1. Precursors and Intermediate Synthesis The production starts with two key intermediates [1]:
2. Pyrimidine Ring Formation These intermediates are then condensed to form 4-amino-5-methoxy-2-propylpyrimidine, which serves as the core pyrimidine structure [1].
3. Quaternization and Final Salt Formation The final step involves reacting the pyrimidine intermediate with 2-picoline to form the active compound, Amprolium, which is then converted into its hydrochloride salt for enhanced solubility and stability [1].
A proposed detailed mechanism from an alternative source suggests a pathway beginning with the condensation of ethoxymethylenemalononitrile (1) and acetamidine (2) to form a substituted pyrimidine nitrile (4). This nitrile is then reduced to an aminomethyl compound (5), which is exhaustively methylated and converted to a bromide salt (7). The final step is the displacement of the halogen by α-picoline to yield Amprolium [2].
A patented method focuses on producing high-purity, granular Amprolium Hydrochloride, which offers significant advantages in manufacturing and product quality by improving flowability, reducing dust, and enhancing stability [3] [4].
Key Steps in the Optimized Process:
This process is designed to effectively control crystal size and form while efficiently removing impurities, yielding a product with high purity suitable for pharmaceutical use [3].
The following workflow diagram illustrates this optimized industrial synthesis process:
Figure 1: Workflow for the industrial synthesis of high-purity granular this compound [3].
Robust analytical methods are crucial for quality control and environmental monitoring. Recent research presents validated spectrophotometric and spectrofluorimetric methods for determining Amprolium in complex matrices like pharmaceutical wastewater [5].
Principle: Both methods are based on the reaction of Amprolium with Eosin Y in an acidic medium, targeting the drug's tertiary amino groups to form an orange-red ion-pair complex [5].
Optimized Reaction Conditions [5]:
| Parameter | Spectrophotometric Method (Method I) | Spectrofluorimetric Method (Method II) |
|---|---|---|
| Primary Measurement | Absorbance of complex at 547 nm | Fluorescence quenching of Eosin Y (λex 470 nm / λem 552 nm) |
| Optimal pH | 3.5 (Acetate Buffer) | 3.0 (Acetate Buffer) |
| Buffer Volume | 1 mL of 2 M buffer | 1 mL of 2 M buffer |
| Linear Range | 100–5000 ng/mL | 500–2000 ng/mL |
| LOD / LOQ | 45 ng/mL / 136 ng/mL | 142 ng/mL / 429 ng/mL |
The following diagram outlines the experimental workflow for these analytical methods:
Figure 2: Experimental workflow for the spectrophotometric and spectrofluorimetric determination of Amprolium [5].
The synthesis of this compound has evolved from a classical organic synthesis to include optimized industrial processes for superior physical properties and is supported by modern, sensitive analytical techniques for quality assurance.
The mechanistic data primarily comes from in vitro studies using rat pheochromocytoma (PC-12) cells differentiated into neuron-like cells with Nerve Growth Factor (NGF).
The following diagram outlines a key experimental protocol used to investigate amprolium-induced apoptosis:
Experimental workflow for detecting amprolium-induced apoptosis.
Amprolium is also used as a research tool to model thiamine deficiency and study its metabolic consequences.
The table below summarizes key pharmacokinetic parameters from animal studies, which are relevant for designing in vivo experiments.
| Parameter | Chickens (Intravenous) | Chickens (Oral) | Broodfish (Atlantic Salmon) |
|---|---|---|---|
| Half-Life (t₁/₂) | 0.21 - 4.89 hours [3] | 0.29 - 0.65 hours [3] | N/R |
| Volume of Distribution (Vd) | 0.12 - 0.34 L/kg [3] | N/R | N/R |
| Bioavailability | N/A | 2.3% - 6.4% (fasting) [3] ~66% [4] | N/R |
| Key Tissue Effects | N/R | N/R | Significantly reduces thiamine in heart, liver, muscle [3] |
N/R = Not Reported in the cited studies. Note: Discrepancies in bioavailability exist between sources [4] [3].
Amprolium Hydrochloride is a thiamine antagonist primarily used as a coccidiostat in poultry farming. This whitepaper provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, and pharmacological characteristics tailored for researchers and drug development professionals. Amprolium HCl has been widely used since the 1960s due to its high efficacy and safety profile, functioning by blocking thiamine uptake in coccidia parasites, thereby preventing carbohydrate synthesis and leading to parasitic death [1] [2]. The compound presents unique analytical challenges due to its polar nature and requirement for sensitive detection methods, particularly for residual analysis in animal-derived products. Recent advancements in analytical techniques have enabled more precise quantification and monitoring of this veterinary drug, supporting its continued application in poultry health management while addressing growing concerns about drug residues in food products.
Amprolium HCl demonstrates specific physicochemical properties that influence its analytical behavior, formulation development, and pharmacological activity.
The solubility characteristics of Amprolium HCl in various solvents are crucial for formulation development and analytical method design:
Table: Solubility Profile of Amprolium HCl
| Solvent | Solubility | Experimental Conditions | Source |
|---|---|---|---|
| Water | 58-63 mg/mL (183.98-199.8 mM) | In vitro, batch dependent | [1] [4] |
| DMSO | 2 mg/mL (6.34 mM) | Moisture-absorbing DMSO reduces solubility | [1] [4] |
| Ethanol | Insoluble | Not specified | [1] [4] |
The significant solubility in aqueous systems facilitates its administration in drinking water for poultry, while limited DMSO solubility presents considerations for in vitro experimental design.
Various analytical techniques have been developed and validated for the identification, quantification, and characterization of Amprolium HCl in different matrices.
A recent advanced HPLC method enables simultaneous determination of Amprolium HCl with other anticoccidial drugs in veterinary formulations [6].
For polar compounds like Amprolium HCl, HILIC provides an effective alternative to reverse-phase chromatography [7]:
A simplified HPLC method has been developed for monitoring Amprolium HCl residues in chicken tissues [8]:
Recent advances in spectroscopic techniques provide complementary approaches for Amprolium HCl quantification.
A highly sensitive SERS method has been developed for Amprolium HCl determination [2]:
Novel methods targeting tertiary amino groups have been developed for wastewater analysis [9]:
For complex mixtures, chemometric methods provide powerful analytical solutions:
Amprolium HCl functions through a targeted biochemical mechanism that underlies its therapeutic efficacy as a coccidiostat.
Diagram 1: Mechanism of Action of Amprolium HCl as a Thiamine Antagonist
The specific blockade of thiamine uptake differentiates Amprolium HCl from other coccidiostats and explains its selective toxicity against coccidia parasites while maintaining relative safety in host species.
In vivo studies in poultry have characterized the disposition kinetics of Amprolium HCl [1]:
Table: Pharmacokinetic Parameters of Amprolium HCl in Poultry
| Parameter | Intravenous (13 mg/kg) | Oral (13 mg/kg) | Intravenous (30 mg/kg) |
|---|---|---|---|
| Species | Healthy chickens | Healthy chickens | Hubbard broiler chickens |
| Half-life (t₁/₂) | 0.21 hour | 0.292-0.654 hour | t₁/₂α: 0.17 hour, t₁/₂β: 4.89 hours |
| Volume of Distribution (Vd) | 0.12 L/kg | Not reported | 0.34 L/kg (Vdss) |
| Total Body Clearance (Cl) | 1.32 L/h·kg | Not reported | 0.562 mL/kg/min |
| Bioavailability | Not applicable | 2.3-6.4% (fasting increases absorption) | 66% |
| Cmax | Not applicable | 13 mg/kg (fasting) | 42.9 μg/mL at 3.67 hours |
The observed "flip-flop" phenomenon (where absorption rate is slower than elimination rate) following oral administration and the significant food effect on bioavailability have important implications for dosing regimen design in clinical practice.
Amprolium HCl requires specific storage conditions to maintain stability and potency [4]:
Advanced manufacturing processes have been developed to produce high-purity granular Amprolium HCl [5]:
Recent methodologies have incorporated comprehensive environmental impact assessment [6]:
The table below summarizes the key pharmacokinetic parameters from two identified studies. Note the significant discrepancy in the reported bioavailability, which is a critical piece of information for researchers.
| Parameter | El-Sayed et al., 1995 [1] | Hamamoto et al., 2000 [2] |
|---|---|---|
| Study Model | Hubbard broiler chickens | Healthy chickens (1.28-1.41 kg) |
| IV Dose | 30 mg/kg | 13 mg/kg |
| Elimination Half-Life (t₁/₂β) | 4.89 ± 0.3 h | 0.21 h |
| Volume of Distribution (Vd)ss | 0.34 ± 0.005 L/kg | 0.12 L/kg |
| Total Body Clearance (Cl) | 0.562 ± 0.015 mL/kg/min | 1.32 L/h·kg |
| Oral Bioavailability | 66.09 ± 4.9 % | 2.3% to 6.4% (Fasting increased bioavailability) |
While the search did not yield detailed protocols for the basic pharmacokinetic studies cited above, one relevant paper describes a protocol for investigating how coccidial infection and other anticoccidial drugs affect the pharmacokinetics of a different drug (enrofloxacin) in chickens pre-treated with amprolium [3].
Amprolium is a thiamine (vitamin B1) analogue. Its anticoccidial activity stems from competitively inhibiting thiamine uptake by the coccidia parasites (Eimeria spp.), leading to thiamine deficiency and starvation of the parasite [4] [5].
The following diagram illustrates this competitive inhibition and the subsequent metabolic consequences.
Amprolium competes with thiamine for its transporter, blocking uptake and leading to parasite death.
While a specific LD50 is not provided, the available data from toxicological assessments can give you a clear picture of its safety profile.
| Aspect | Assessment / Value | Species / Context |
|---|---|---|
| Acute Oral Toxicity | > 4000 mg/kg (Low toxicity) [1] | Rat [1] |
| Toxicity Classification | Not classified as hazardous [2] | Safety Data Sheet assessment |
| Primary Toxicity Risk | Thiamine deficiency with prolonged high doses [3] | All species, especially young animals |
The safety profile is supported by its mechanism of action. Amprolium is a thiamine (Vitamin B1) analogue that acts by competitively blocking thiamine transporters in the parasite Eimeria spp. [3]. At high or prolonged doses, this mechanism can also affect the host, leading to thiamine deficiency [3] [4].
For comprehensive reference, the acute toxicity data in chickens is available and demonstrates a wide safety margin in the target species.
| Parameter | Value |
|---|---|
| Acute Oral LD₅₀ | 5.1 g/kg (5100 mg/kg) [4] |
| Assessment | Wide margin of safety [4] |
The search results did not contain detailed methodologies for the key toxicity studies. However, standard protocols for determining acute oral toxicity (such as the OECD Guideline 423) typically involve:
The diagram below illustrates the established mechanism of Amprolium as a thiamine antagonist, which is the basis for both its efficacy and its potential toxicity.
Amprolium HCl competes with thiamine for uptake via the parasite's thiamine transporter. This competition inhibits thiamine utilization by the parasite, leading to its death. In the host, this mechanism can potentially cause thiamine deficiency at high or prolonged doses [3].
Available data suggests Amprolium HCl has low acute oral toxicity in mammals. The primary safety concern is the risk of thiamine deficiency with prolonged high-dose exposure, which aligns with its known mechanism of action.
This compound (AMP) is a thiamine antagonist used as an anticoccidial drug in veterinary medicine, particularly in poultry [1]. Effective control of coccidiosis requires precise analytical methods to ensure drug quality and efficacy. High-Performance Liquid Chromatography (HPLC) is the preferred technique for AMP analysis due to its sensitivity, specificity, and ability to separate complex mixtures.
This document provides detailed protocols for the stability-indicating reversed-phase HPLC analysis of AMP in pharmaceutical formulations. The methods have been optimized for simultaneous determination with common co-formulated drugs and assessed for environmental impact using modern greenness metrics.
For simultaneous determination of AMP with sulfaquinoxaline, diaveridine, and vitamin K3, the following conditions are recommended [1]:
Table 1: Optimized Chromatographic Conditions for AMP and Combination Drugs
| Parameter | Specification |
|---|---|
| Column | Supelcosil C18 (250 mm × 4.6 mm, 5 μm) or equivalent [1] |
| Mobile Phase | 0.05 M KH₂PO₄ buffer : Acetonitrile (80:20, v/v) [1] |
| Flow Rate | 2.0 mL/min [1] |
| Detection Wavelength | 260 nm [1] |
| Injection Volume | 10 μL [1] |
| Column Temperature | Ambient [1] |
| Run Time | As required for complete elution (approximately 10-15 minutes) |
The following diagram outlines a systematic, quality-by-design approach for developing an HPLC method for Amprolium HCl analysis, integrating key steps from initial scouting to final validation.
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose [1] [2]. The table below summarizes the key validation parameters and acceptance criteria for the analysis of Amprolium HCl.
Table 2: Method Validation Parameters and Acceptance Criteria for AMP
| Validation Parameter | Protocol & Acceptance Criteria |
|---|
| Linearity | Concentration Range: 20.0 - 60.0 μg/mL [1]. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. | | Accuracy | Assess via recovery studies by spiking known amounts of standard into pre-analyzed sample. Acceptance Criteria: Mean recovery 98.0% - 102.0%. | | Precision | Repeatability (Intra-day): ≤ 2.0% RSD. Intermediate Precision (Inter-day): ≤ 2.0% RSD. | | Specificity | No interference from excipients, degradation products, or co-formulated drugs [1]. Peak purity should be established using a PDA detector. | | LOD & LOQ | LOD (Limit of Detection): Signal-to-noise ratio ~ 3:1. LOQ (Limit of Quantification): Signal-to-noise ratio ~ 10:1, with precision ≤ 5.0% RSD and accuracy 80-120%. | | Robustness | Deliberate, small variations in flow rate (±0.1 mL/min), mobile phase ratio (±2%), column temperature (±2°C), and wavelength (±2 nm). System suitability parameters should remain within acceptable limits. |
The method should demonstrate stability-indicating capabilities by adequately resolving AMP from its forced degradation products [1].
Forced Degradation Study Protocol:
Analysis: After degradation, cool the solutions, neutralize if necessary, and analyze using the developed HPLC method. The method is considered stability-indicating if there is no interference of the AMP peak with degradation products and the mass balance is close to 100% [1].
Modern analytical methods should be evaluated for their environmental impact. The described method using a potassium dihydrogen phosphate buffer and acetonitrile was assessed with advanced metrics [1]:
Table 3: Common HPLC Issues and Recommended Solutions
| Problem | Potential Cause | Suggested Solution |
|---|
| Peak Tailing | 1. Column degradation 2. Silanol interactions 3. Incompatible mobile phase pH | 1. Flush column or replace 2. Use a better end-capped column; add triethylamine to mobile phase 3. Adjust pH to 2.5-3.5 | | Low Retention Time | 1. High organic solvent strength 2. Column overloading | 1. Decrease % of acetonitrile in mobile phase 2. Dilute the sample | | Retention Time Drift | 1. Mobile phase evaporation 2. Column temperature fluctuation | 1. Prepare fresh mobile phase daily 2. Use a column heater | | High Backpressure | 1. Column blockage 2. Buffer precipitation | 1. Use in-line filter; flush column 2. Ensure mobile phase components are miscible; flush system with water after use |
The detailed HPLC protocol provides a robust, validated, and stability-indicating method for the quantitative analysis of Amprolium HCl in veterinary formulations. The systematic QbD-based development approach ensures method robustness and reproducibility, while the greenness assessment aligns the procedure with modern sustainable analytical chemistry principles. This method is fit-for-purpose for routine quality control and stability studies in pharmaceutical development.
Coccidiosis, caused by Eimeria species protozoa, is a parasitic disease of significant economic importance in the poultry industry [1]. The combination of Amprolium Hydrochloride (AMP) and Ethopabate (ETHOP) is a widely used anticoccidial treatment, with the two components acting synergistically to control major coccidiosis-causing pathogens [1] [2]. Amprolium is a thiamine antagonist, while Ethopabate targets a different metabolic pathway, enhancing the overall efficacy against a broader spectrum of Eimeria species [1].
The quality control and stability assessment of this combined veterinary formulation require robust analytical methods. This document provides detailed Application Notes and Protocols for the simultaneous determination of AMP and ETHOP using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, validated in accordance with International Conference on Harmonization (ICH) guidelines [3].
The following table summarizes the two primary HPLC conditions documented in the literature for this separation.
Table 1: Summary of HPLC Conditions for Simultaneous AMP and ETHOP Determination
| Parameter | Stability-Indicating Method (Gradient) [3] | Alternative Method (Isocratic) [4] |
|---|---|---|
| Column | Kromasil CN (250 x 4.6 mm, 5 µm) | BDS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of A: Sodium hexane sulfonate solution and B: Methanol | Methanol: Water (60:40 v/v) containing 0.5% Heptane sulfonic acid sodium salt |
| pH Adjustment | Information specific to this method not provided in abstract | pH 3.7 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 266 nm | Not Specified (UV detection implied) |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 10 µL | 10 µL |
| Retention Time (Approx.) | AMP: 10.42 min; ETHOP: 18.53 min | Method-specific |
The stability-indicating method has been validated as per ICH guidelines [3] [5].
Table 2: Summary of Validation Parameters for the Stability-Indicating HPLC Method
| Validation Parameter | Result for Amprolium HCl | Result for Ethopabate |
|---|---|---|
| Linearity Range | 1.5 - 240 µg/mL [3] | 1 - 160 µg/mL [3] |
| Correlation Coefficient (r²) | > 0.999 [3] [5] | > 0.999 [3] [5] |
| Precision (% RSD) | < 2% (Repeatability & Intermediate Precision) [3] | < 2% (Repeatability & Intermediate Precision) [3] |
| Accuracy (% Recovery) | 98 - 102% [3] | 98 - 102% [3] |
| Specificity | Resolved from degradation products and 2-picoline (AMP impurity) [3] | Resolved from degradation products [3] |
| LOD / LOQ | Method-specific values should be established | Method-specific values should be established |
The method is stability-indicating and can resolve AMP and ETHOP from their degradation products formed under stress conditions [3] [5] [6].
The chromatograms from stressed samples show clear separation of the intact active compounds from their degradation products, demonstrating the method's specificity and suitability for stability studies [3].
The entire analytical procedure, from sample preparation to data analysis, is summarized in the following workflow diagram:
The validated HPLC method is successfully applicable for:
Table 3: Common Issues and Potential Solutions
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape | Column degradation, incorrect mobile phase pH, or void formation in the column. | Flush the column. Check and adjust mobile phase pH. Consider replacing the column if issues persist. |
| Shift in Retention Time | Fluctuations in mobile phase composition, flow rate, or temperature. | Ensure consistent mobile phase preparation. Check the HPLC pump for accurate delivery. Stabilize column temperature. |
| Low Recovery/Response | Incomplete extraction of the sample or decomposition of analytes. | Optimize sonication time and solvent for extraction. Ensure standard and sample solutions are stable. |
| High Backpressure | Blocked in-line filter or column frit, particulate matter in the mobile phase or sample. | Filter mobile phase and sample through a 0.45 µm membrane. Replace the in-line filter. Backflush the column if possible. |
The described HPLC method provides a specific, accurate, precise, and stability-indicating procedure for the simultaneous quantification of Amprolium HCl and Ethopabate in veterinary pharmaceutical products. Its ability to resolve the active drugs from their degradation products makes it an essential tool for ensuring the quality, safety, and efficacy of this anticoccidial combination throughout its shelf life.
1. Introduction this compound (AMP) is a thiamine antagonist used as a coccidiostat in poultry [1]. Stability-indicating methods are essential for quality control, and this note details a validated reversed-phase HPLC method for AMP that separates the drug from its forced degradation products and related substances, demonstrating specificity, accuracy, and reliability [1].
2. Experimental Design and Methodology
2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions A high-performance liquid chromatography system coupled with a diode array detector (HPLC-DAD) is used. The key conditions are summarized in the table below [1].
Table 1: Optimized Chromatographic Conditions | Parameter | Specification | | :--- | :--- | | Column | Kromasil CN (cyano), 250 mm x 4.6 mm, 5 µm | | Mobile Phase | Gradient of sodium hexane sulfonate solution and methanol | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 266 nm | | Injection Volume | 10 µL | | Column Temperature | Ambient | | Run Time | ~25 minutes | | Retention Time of AMP | ~10.4 minutes |
3. Forced Degradation Study Protocol Forced degradation establishes method specificity by demonstrating separation of the active ingredient from its degradation products.
4. Method Validation The method was validated per International Council for Harmonisation (ICH) Q2(R1) guidelines [1] [2].
Table 2: Summary of Validation Parameters and Results
| Validation Parameter | Protocol / Results for Amprolium |
|---|
| Linearity & Range | Concentration Range: 1.5 - 240 µg/mL. Correlation Coefficient (r): > 0.999 [1]. | | Accuracy | Recovery studies at 80%, 100%, and 120% of target concentration. Recovery should be within 98-102% [2]. | | Precision (Repeatability) | Six replicate injections of a standard preparation. RSD of peak area: Typically ≤ 1.0% [2]. | | Intermediate Precision (Ruggedness) | Analysis performed on different days, by different analysts, or with different instruments. RSD for assay results should be ≤ 2.0% [2]. | | Specificity | Verified by resolution from degradation products and 22 common veterinary drugs. Peak purity > 99% confirmed with DAD [1]. | | Detection Limit (LOD) | Signal-to-noise ratio of 3:1. Estimated at approximately 45 ng/mL [3]. | | Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1. Estimated at approximately 136 ng/mL [3]. | | Robustness | Deliberate variations in flow rate (±0.1 mL/min), mobile phase pH (±0.1), and organic composition (±2%) showed no significant impact on system suitability [1]. |
5. System Suitability Testing Before analysis, ensure the HPLC system is performing adequately. A system suitability test (SST) solution containing AMP is injected [2]. The following criteria should be met:
The following diagram outlines the complete workflow for method development and validation.
1. Scope This protocol describes the procedure for determining this compound content in a veterinary powder dosage form using the stability-indicating HPLC method.
2. Procedure
3. Calculation
Calculate the percentage of this compound in the sample using the following formula:
% Assay = (A_Sample / A_Standard) x (W_Standard / W_Sample) x (Dilution_Sample / Dilution_Standard) x P x 100
Where:
A_Sample and A_Standard are the peak areas of amprolium from the sample and standard preparations, respectively.W_Sample and W_Standard are the weights of the sample and standard, respectively.P is the purity of the reference standard (as a decimal).This method effectively separates amprolium from its degradation products (including 2-picoline) and other drugs, confirming its stability-indicating nature [1]. The validation data proves the method is linear, precise, accurate, and robust, making it suitable for routine quality control and stability studies of this compound in veterinary products.
This compound (AMP) is a thiamine antagonist widely used as an antiprotozoal agent for prevention and treatment of intestinal coccidiosis in poultry. As a quaternary ammonium compound, its chemical structure features both pyrimidine and pyridinium rings, contributing to its polarity and analytical challenges. The extensive use of AMP in poultry farming necessitates rigorous monitoring of residues in edible tissues, particularly liver, which tends to accumulate higher drug concentrations due to its role in xenobiotic metabolism. The United States Code of Federal Regulations has established a maximum residue limit (MRL) for AMP at 1 ppm in chicken liver, emphasizing the importance of reliable analytical methods for regulatory compliance and food safety assurance [1].
The analysis of AMP residues in chicken liver presents significant technical challenges due to the complexity of the biological matrix, which contains high levels of proteins, lipids, and other endogenous compounds that can interfere with analytical determinations. Additionally, the polar nature and ionic characteristics of AMP complicate extraction and separation processes. This document provides comprehensive application notes and detailed protocols to address these challenges, enabling researchers to implement robust analytical methods for AMP residue determination in chicken liver matrices, with applications in veterinary drug monitoring, food safety surveillance, and regulatory compliance programs [1].
Various analytical techniques have been developed for the determination of AMP residues in chicken liver, each offering distinct advantages and limitations. The selection of an appropriate method depends on several factors including required sensitivity, available instrumentation, sample throughput, and cost considerations. Modern analytical approaches have evolved toward techniques that provide high sensitivity and selectivity while minimizing environmental impact through reduced organic solvent consumption.
The following table summarizes the principal analytical methods used for AMP determination in chicken liver and related matrices:
Table 1: Comparison of Analytical Methods for this compound Residue Determination
| Method | Principle | Linear Range | Limit of Detection | Limit of Quantification | Applications | Reference |
|---|---|---|---|---|---|---|
| Potentiometric ISE | Ion-selective electrodes with molecular recognition | Not specified | Not specified | Not specified | Pharmaceutical formulations & chicken liver | [1] |
| HPLC-UV | Reversed-phase separation with UV detection | 20.0–60.0 μg/mL | Not specified | Not specified | Simultaneous determination with other anticoccidials | [2] |
| Spectrofluorimetry | Derivatization with NaOH/K₃Fe(CN)₆ | 0.01–0.65 μg/mL | 0.002 μg/mL | 0.006 μg/mL | Chicken plasma, liver, muscle, eggs | [3] |
| LC-MS/MS | Liquid chromatography with tandem mass spectrometry | 0.5–50.0 μg/kg for aflatoxin B1; 50–500 μg/kg for other analytes | 0.03 μg/kg for aflatoxin B1; 0.011–1.197 μg/kg for other analytes | 0.09 μg/kg for aflatoxin B1; 0.150–2.579 μg/kg for other analytes | Multiclass contaminants in chicken liver | [4] |
| Spectrophotometry | Ion-pair complex formation with Eosin Y | 100–5000 ng/mL | 45 ng/mL | 136 ng/mL | Pharmaceutical wastewater | [5] |
The following workflow diagram illustrates the decision-making process for selecting an appropriate analytical method based on research requirements:
Proper sample preparation is critical for accurate AMP determination in chicken liver due to the complexity of the matrix. The initial processing phase significantly impacts extraction efficiency and subsequent analysis. Begin by thawing frozen liver samples at room temperature or under refrigeration if previously stored at -20°C. Remove any connective tissues or blood clots, then precisely weigh 2.0 ± 0.1 g of homogeneous liver tissue into a 50 mL polypropylene centrifuge tube. Add 5 mL of phosphate buffer (0.1 M, pH 7.4) and homogenize using a mechanical homogenizer at 10,000-15,000 rpm for 30-60 seconds until a uniform consistency is achieved. For larger sample batches, ceramic homogenizers can be used to maintain consistency across samples. Maintain samples at 4°C during processing to prevent analyte degradation, and process within 1 hour of thawing to minimize potential changes in residue profile [4].
Several extraction methodologies have been developed for AMP isolation from chicken liver, each with distinct advantages. The dispersive liquid-liquid microextraction (DLLME) approach has gained prominence due to its efficiency and minimal solvent consumption. For AMP extraction using DLLME, transfer 1 mL of the liver homogenate to a 15 mL conical tube, add 2 mL of acetonitrile as a disperser solvent, and vortex vigorously for 1 minute. Then rapidly inject 1 mL of chlorobenzene (extraction solvent) using a syringe, forming a cloudy solution. Centrifuge at 4000 rpm for 5 minutes to separate the phases, then carefully collect the sedimented phase using a microsyringe for analysis [4].
For alternative cleanup approaches, solid-phase extraction (SPE) provides excellent matrix removal. Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL deionized water. Apply the sample extract, wash with 3 mL of 5% methanol in water, then elute AMP with 5 mL of methanol containing 1% formic acid. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C, and reconstitute the residue in 1 mL of mobile phase for HPLC analysis. The selection of extraction and cleanup methods should be guided by the required sensitivity, available equipment, and the specific analytical technique to be employed [6].
Table 2: Sample Preparation Methods for this compound from Chicken Liver
| Step | DLLME Procedure | SPE Procedure | LPME Procedure |
|---|---|---|---|
| Homogenization | 2 g liver + 5 mL phosphate buffer (pH 7.4) | 2 g liver + 5 mL phosphate buffer (pH 7.4) | 2 g liver + 5 mL phosphate buffer (pH 7.4) |
| Extraction | 2 mL acetonitrile (disperser) + 1 mL chlorobenzene (extraction) | 10 mL ethyl acetate, vortex 2 min, centrifuge | Hollow fiber membrane with organic solvent |
| Cleanup | Centrifugation at 4000 rpm for 5 min | C18 cartridge, wash with 5% methanol, elute with methanol+1% formic acid | In-built membrane selectivity |
| Concentration | Direct injection of sedimented phase | N₂ evaporation, reconstitution in mobile phase | Direct injection of acceptor phase |
| Recovery | 80.4-96.3% for multiclass contaminants | 57-91% for Halquinol (reference method) | 68-103% for fluoroquinolones (reference method) |
| Advantages | Minimal solvent, rapid, high enrichment | Excellent cleanup, compatible with various analytes | High selectivity, minimal solvent consumption |
Mobile Phase Preparation: Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water to prepare 0.05 M solution. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes. Mix with HPLC-grade acetonitrile in the ratio 80:20 (v/v). Adjust pH to 3.7 using phosphoric acid if necessary. For enhanced peak shape, add 0.5% heptanesulfonic acid sodium as an ion-pairing reagent [2] [7].
System Equilibration: Install the C18 column and set the column temperature to 25°C. Prime the system with mobile phase at a flow rate of 2.0 mL/min for at least 30 minutes until a stable baseline is achieved. Set the UV detector wavelength to 260 nm for AMP detection [2].
Calibration Standards: Prepare AMP standard solutions at concentrations of 20, 30, 40, 50, and 60 μg/mL by serial dilution from a 1 mg/mL stock solution. Inject each standard in triplicate (injection volume: 10 μL) and record the peak areas. Construct a calibration curve by plotting peak area versus concentration [2].
Sample Analysis: Inject 10 μL of processed sample extracts following the same chromatographic conditions. Identify AMP peaks by comparing retention times with standards. Typical retention time for AMP under these conditions is approximately 4.2 minutes [7].
System Suitability Tests: Before sample analysis, verify system performance by injecting a middle concentration standard (40 μg/mL). The relative standard deviation (RSD) for five replicate injections should be ≤2%, and the theoretical plate count for AMP peak should be ≥2000 [2].
Quantification: Calculate AMP concentration in samples using the regression equation from the calibration curve. Apply appropriate dilution factors based on the sample preparation procedure.
The potentiometric approach using ion-selective electrodes offers a rapid, cost-effective alternative for AMP determination without requiring extensive sample cleanup. The method utilizes molecular recognition principles with specific ionophores that exhibit selectivity toward AMP molecules. Fabricate the sensor by preparing a PVC matrix membrane containing 2-hydroxy propyl β-cyclodextrin or p-tert-butylcalix[8]arene as ionophores, which form stable host-guest complexes with AMP. The membrane is then mounted on an electrode body with an internal reference solution [1].
For analysis, calibrate the electrode using AMP standard solutions in the concentration range of 10⁻⁴ to 10⁻² M. Prepare sample extracts by homogenizing 2 g of liver tissue in 10 mL of distilled water, followed by centrifugation at 4000 rpm for 10 minutes. Measure the potential of the supernatant after appropriate pH adjustment to 6.5-7.5, and determine AMP concentration from the calibration curve. The ISE method demonstrates excellent selectivity for AMP in the presence of common interfering ions and matrix components, with rapid response time (<30 seconds) and applicability to colored or turbid samples that might challenge spectrophotometric methods [1].
Although AMP itself lacks native fluorescence, it can be determined through derivatization approaches that generate highly fluorescent products. The method offers significantly enhanced sensitivity compared to UV-based detection. For AMP determination in chicken liver, employ the following procedure: To 1 mL of sample extract, add 1 mL of 5% NaOH solution and 0.5 mL of 0.08% potassium ferricyanide solution. Mix thoroughly and heat at 70°C for 15 minutes to develop fluorescence. After cooling to room temperature, measure the fluorescence at an emission wavelength of 362 nm with excitation at 315 nm [3].
The method validation demonstrates linear response over the concentration range of 0.01-0.65 μg/mL with a detection limit of 0.002 μg/mL and quantification limit of 0.006 μg/mL. The recovery from spiked chicken liver samples ranges between 97.36-111.89%, with precision (RSD) better than 5.2%. This approach provides adequate sensitivity for monitoring AMP residues relative to the established MRL of 1 ppm in chicken liver [3].
Table 3: Performance Characteristics of Alternative Analytical Methods
| Parameter | Potentiometric ISE | Spectrofluorimetric | Spectrophotometric (Eosin Y) |
|---|---|---|---|
| Principle | Host-guest complexation with ionophores | Alkaline derivatization with K₃Fe(CN)₆ | Ion-pair complex with Eosin Y |
| Linear Range | 10⁻⁴ to 10⁻² M | 0.01-0.65 μg/mL | 100-5000 ng/mL |
| LOD | Not specified | 0.002 μg/mL | 45 ng/mL |
| LOQ | Not specified | 0.006 μg/mL | 136 ng/mL |
| Precision (RSD) | <2% | <5.2% | <5% |
| Recovery | Not specified | 97.36-111.89% | Not specified |
| Key Advantage | Minimal sample preparation, rapid analysis | High sensitivity | Wide linear range |
| Key Limitation | Potentially lower specificity | Requires derivatization | Moderate sensitivity |
For regulatory compliance monitoring, analytical methods must undergo comprehensive validation to establish performance characteristics and ensure reliability. The International Conference on Harmonisation (ICH) guidelines recommend assessment of several key parameters. Linearity should be demonstrated across the analytical range, typically from 50% to 150% of the target concentration, with correlation coefficient (r²) ≥0.999. Accuracy is evaluated through recovery studies using spiked matrices at multiple concentration levels, with acceptable recovery ranges of 90-110% for the target concentration. Precision encompasses both repeatability (intra-day) and intermediate precision (inter-day), expressed as relative standard deviation (RSD), which should not exceed 5% for HPLC methods and 10% for other techniques [2] [5].
Specificity must be established to demonstrate that the method can unequivocally identify and quantify AMP in the presence of potentially interfering compounds, including matrix components, degradation products, and co-administered drugs. For HPLC methods, system suitability tests including theoretical plate count, tailing factor, and resolution factor should be incorporated into the analytical procedure. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or through statistical approaches using the standard deviation of the response and the slope of the calibration curve [2].
Modern analytical methods should be evaluated for their environmental impact using recognized assessment tools. The Analytical Eco-Scale, Green Analytical Procedure Index (GAPI), and Analytical GREEnness metric (AGREE) provide comprehensive evaluation of method greenness. HPLC methods with reduced organic solvent consumption, particularly those employing water-rich mobile phases, generally demonstrate improved greenness profiles. Miniaturized extraction techniques such as DLLME and HF-LPME significantly enhance method sustainability by reducing solvent consumption from hundreds of milliliters to microliter volumes [2] [8].
The whiteness assessment approach extends beyond green chemistry to include practical analytical attributes such as cost-effectiveness, analysis time, and safety considerations. Methods that successfully balance analytical performance with environmental considerations are increasingly preferred in modern laboratories. The HPLC method described in Section 4, utilizing a primarily aqueous mobile phase with moderate acetonitrile content, represents a reasonable compromise between analysis performance and environmental impact, particularly when coupled with miniaturized sample preparation techniques [2].
The analysis of this compound residues in chicken liver requires careful method selection based on specific application needs. HPLC with UV detection provides a robust, widely accessible approach for routine monitoring, while LC-MS/MS offers superior sensitivity and selectivity for confirmatory analysis and multiclass residue determination. Alternative techniques including potentiometric ISE and spectrofluorimetric methods present viable options for specific scenarios where rapid screening or enhanced sensitivity is required without access to sophisticated instrumentation.
The continuing evolution of microextraction techniques has significantly improved the efficiency of sample preparation while reducing environmental impact through minimized solvent consumption. When implementing any analytical method for AMP determination, thorough validation following ICH guidelines is essential to ensure data reliability for regulatory decision-making. Future directions in AMP residue analysis will likely focus on high-throughput multiplexed assays, increased automation, and enhanced green chemistry principles to improve efficiency while minimizing environmental impact.
Amprolium hydrochloride (AMP) is a thiamine antagonist widely used as an anticoccidial agent in veterinary medicine, particularly in the poultry industry. Effective quality control and residue monitoring require reliable, sensitive, and cost-effective analytical methods. Thin-layer chromatography coupled with densitometric detection (TLC-densitometry) offers a robust, straightforward, and economical solution for the simultaneous determination of AMP in pharmaceutical formulations and biological samples. This application note provides a detailed, validated protocol for the quantitative analysis of Amprolium HCl using TLC-densitometry, incorporating methods adapted from recent scientific literature to ensure accuracy, precision, and specificity [1] [2].
The method is based on the separation of Amprolium HCl from other sample components (excipients, other drugs, or degradation products) on a high-performance TLC plate coated with silica gel. Following chromatographic development, the separated bands are quantified in situ by densitometric measurement of their UV absorption. The intensity of the absorbed UV light is proportional to the amount of Amprolium HCl present, allowing for the construction of a calibration curve and the quantitative determination of the drug in unknown samples [1] [3].
The following table summarizes the key validation parameters as reported in the literature for the described TLC-densitometric methods:
Table 1: Summary of Validation Parameters for TLC-Densitometric Methods of Amprolium HCl
| Validation Parameter | Reported Results for Amprolium HCl | Reference |
|---|---|---|
| Linearity Range | 1.0 - 30.0 µg/band | [1] |
| Correlation Coefficient (R²) | > 0.999 | [1] |
| Accuracy (Recovery %) | 100.58% ± 0.52 | [1] |
| Precision (% RSD) | Meets ICH guidelines (typically < 2%) | [3] [2] |
| Specificity | Well-separated from degradation products and excipients | [2] |
| Limit of Detection (LOD) | Suitable for quantitative analysis | Implied from linearity |
| Limit of Quantification (LOQ) | Suitable for quantitative analysis | Implied from linearity |
The entire analytical process, from sample preparation to final quantification, is visualized in the following workflow diagram:
The TLC-densitometric method outlined here provides a viable and economical alternative to more expensive techniques like HPLC or UHPLC for the routine analysis of Amprolium HCl. Its key advantages include:
This detailed protocol for the TLC-densitometric determination of Amprolium HCl is robust, validated, and ready for implementation in quality control laboratories. It ensures accurate, precise, and specific quantification of the drug in veterinary formulations, aiding in both routine assay and stability studies.
This compound (AMP) is an antiprotozoal agent widely used in the poultry industry for the treatment and prevention of coccidiosis, a parasitic disease that causes significant economic losses in poultry production. The chemical structure of AMP features a quaternary ammonium group that makes it amenable to electrochemical detection methods. However, the potential retention of AMP residues in edible animal products such as meat, liver, and eggs poses health concerns for consumers, necessitating the development of sensitive detection methods with low detection limits. The United States Code of Federal Regulations has established a maximum residual limit (MRL) for AMP at 1 ppm in chicken liver, highlighting the need for reliable analytical methods for monitoring AMP residues [1].
Electrochemical sensing platforms offer significant advantages for AMP detection compared to conventional analytical techniques such as liquid chromatography (LC), mass spectrometry (LC-MS), and spectrophotometric methods. These advantages include instrumental simplicity, moderate cost, portability, rapid analysis, and minimal sample pretreatment requirements. Electrochemical sensors can be designed with various transduction mechanisms, including potentiometric, amperometric, and voltammetric approaches, each with unique benefits for specific application scenarios [1] [2]. The modification of electrode surfaces with nanomaterials and ionophores significantly enhances sensor performance by increasing electron transfer kinetics, effective surface area, and analytical selectivity, enabling the detection of AMP at clinically and regulatory relevant concentrations [3] [4].
Extensive research has been conducted to develop and optimize electrochemical sensors for AMP detection, resulting in various sensing platforms with distinct performance characteristics. The table below summarizes the analytical performance metrics of three prominent electrochemical sensor designs reported in the literature:
Table 1: Analytical Performance of this compound Electrochemical Sensors
| Sensor Type | Detection Method | Linear Range (M) | Detection Limit (M) | Applications | Key Advantages |
|---|---|---|---|---|---|
| CuO/Y Nano-composite CPE | Differential Pulse Voltammetry | 1.0×10⁻⁸ to 1.0×10⁻³ | 2.32×10⁻⁹ | Pharmaceutical forms, sheep meat and liver | Extremely wide linear range, very low detection limit |
| Carbon Nanotubes/Nickel Oxide Nanoparticles Paste Electrode | Potentiometry | 1.0×10⁻⁶ to 1.0×10⁻² | 5.0×10⁻⁷ | Pharmaceutical preparations and chicken meat | Improved sensitivity, simple fabrication, good reproducibility |
| Ion-Selective Electrodes (Cyclodextrin/Calixarene) | Potentiometry | 1.0×10⁻⁵ to 1.0×10⁻² | 5.0×10⁻⁶ | Pharmaceutical formulations and chicken liver | High selectivity, elimination of drug pretreatment steps |
Each sensor platform offers distinct advantages for specific application scenarios. The CuO/Y nanocomposite carbon paste electrode demonstrates exceptional sensitivity with the lowest detection limit (2.32×10⁻⁹ M), making it suitable for detecting trace-level AMP residues in complex matrices [3]. The carbon nanotubes/nickel oxide nanoparticles paste electrode provides a balanced performance with a wide linear range and simplified fabrication process [4]. The ion-selective electrodes utilizing 2-hydroxy propyl β-cyclodextrin and p-tert-butylcalix[8]arene as ionophores offer superior molecular recognition capabilities through host-guest interactions, enabling highly selective determination of AMP without extensive sample preparation [1].
Materials: High purity graphite powder (10-20 µm), copper oxide/yttrium oxide nanocomposite (CuO/Y), paraffin oil, phosphate buffer (pH 2-8), this compound standard (certified purity ≥98%) [3].
Equipment: Electrochemical workstation with three-electrode system, Ag/AgCl reference electrode, platinum counter electrode, mortar and pestle, X-ray diffractometer (XRD), energy-dispersive X-ray spectroscopy (EDX) [3].
Electrode Fabrication Procedure:
Electrochemical Measurements:
Materials: Multi-wall carbon nanotube powder (MWCNT, carbon >95%, O.D × L 6-9 nm × 5 µm), nickel oxide nanoparticles (NiO NPs, ~80 nm diameter), graphite powder, paraffin oil, sodium tetraphenylborate (Na-TPB), this compound standard, pharmaceutical preparations, chicken meat samples [4].
Equipment: Transmission electron microscope (TEM), scanning electron microscope (SEM), potentiometric setup, ion analyzer, magnetic stirrer [4].
Synthesis of NiO Nanoparticles:
Electrode Fabrication Procedure:
Materials: 2-hydroxy propyl β-cyclodextrin (host molecule), p-tert-butylcalix[8]arene (ionophore), polyvinyl chloride (PVC) polymeric matrix, o-nitrophenyl octyl ether (o-NPOE) plasticizer, tetrahydrofuran (THF), this compound standard, pharmaceutical formulations with ethopabate, chicken liver samples [1].
Equipment: Potentiometric setup, Ag/AgCl double-junction reference electrode, digital ion analyzer, magnetic stirrer [1].
Membrane Preparation Procedure:
Conditioning and Calibration:
The electrochemical detection of this compound involves a coordinated sequence of steps from sample preparation through quantitative analysis. The following workflow diagram visualizes this process, highlighting the critical decision points and methodological pathways for different sample matrices:
Figure 1: Experimental Workflow for this compound Detection in Various Matrices
The electrochemical signaling mechanism for AMP detection depends on the specific sensor platform employed. For voltammetric sensors, the detection is based on the oxidation of the quaternary ammonium group in the AMP molecule at the electrode surface, which generates a measurable current proportional to the AMP concentration. The modification of electrodes with nanocomposite materials such as CuO/Y or NiO NPs/MWCNT enhances this electron transfer process through several mechanisms:
For potentiometric sensors, the detection mechanism relies on the selective recognition of AMP cations by specific ionophores such as 2-hydroxy propyl β-cyclodextrin or p-tert-butylcalix[8]arene. These host molecules form stable inclusion complexes with AMP through dipole-dipole interactions, hydrogen bonding, and van der Waals forces. The formation of these host-guest complexes at the electrode-solution interface creates a membrane potential that varies with the logarithm of AMP concentration according to the Nernst equation, enabling quantitative detection [1].
Sample Preparation:
Analysis Procedure:
Sample Preparation:
Analysis and Validation:
Poor Sensitivity or High Detection Limits:
Slow Response Time or Drifting Signal:
Poor Selectivity or Interference Effects:
Non-Reproducible Results:
Electrochemical sensors provide robust analytical platforms for the determination of this compound in various matrices, offering significant advantages in terms of sensitivity, selectivity, cost-effectiveness, and operational simplicity. The fabrication protocols detailed in these application notes enable researchers to develop reliable sensors for quality control laboratories and regulatory monitoring purposes. The incorporation of nanocomposite materials and molecular recognition elements continues to advance the field of electrochemical sensing for veterinary drug residues, contributing to enhanced food safety and pharmaceutical quality assurance.
Amprolium hydrochloride (AMP) is a thiamine antagonist widely used as an anticoccidial agent in poultry production, playing a critical role in controlling intestinal coccidiosis in chickens and other poultry species. Chemically, AMP is identified as 1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-picolinium chloride monohydrochloride with a molecular weight of 315.24 [1] [2]. As a quaternized derivative of pyrimidine, AMP exerts its coccidiostatic effect at lower doses and coccidiocidal activity at higher doses by inhibiting thiamine metabolism through obstruction of thiamine receptors, thereby hindering carbohydrate synthesis in target parasites [3] [4].
The analysis of AMP in biological matrices presents several methodological challenges that require specialized sample preparation techniques. Biological samples such as chicken tissues (muscle, liver), plasma, and environmental samples contain complex matrices that can interfere with analytical detection. These challenges include the need for efficient extraction methods to recover AMP from protein-binding sites, requirements for effective cleanup procedures to remove co-extracted compounds, and the necessity for sensitive detection techniques capable of quantifying trace residues in compliance with regulatory limits [2] [5]. Additionally, AMP's polar nature and ionic character further complicate its extraction and separation from biological matrices, necessitating optimized methodologies for accurate quantification.
Table 1: Key Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-picolinium chloride monohydrochloride |
| Molecular Formula | C₁₄H₁₉ClN₄·HCl |
| Molecular Weight | 315.24 g/mol |
| Chemical Structure | Contains pyrimidine and pyridinium rings |
| Solubility | Soluble in water, methanol; slightly soluble in ethanol |
| pKa | Basic amino groups (tertiary amino functionality) |
| Stability | Stable under acidic conditions; degrades under alkaline conditions |
The extraction of AMP from biological tissues requires careful optimization to ensure efficient recovery while minimizing matrix interference. For chicken muscle and liver tissues, the following protocol has been demonstrated effective:
Homogenization: Begin with 2.0 ± 0.1 g of accurately weighed tissue sample. Add 10 mL of extraction solvent (acetone or methanol:water mixture 70:30 v/v) and homogenize using a high-speed homogenizer for 2-3 minutes at 10,000 rpm. The homogenization process should be performed on ice to prevent analyte degradation [2] [5].
Extraction: Transfer the homogenate to a 50 mL centrifuge tube and vortex vigorously for 3 minutes. Sonicate the mixture for 15 minutes in a water bath sonicator maintained at 25°C, followed by centrifugation at 4,000 × g for 10 minutes at 4°C. Carefully collect the supernatant and repeat the extraction process with an additional 5 mL of fresh extraction solvent, combining the supernatants [2].
Cleanup: For tissue extracts with significant lipid content, particularly liver samples, additional cleanup may be necessary. Pass the combined supernatant through a solid-phase extraction (SPE) cartridge (C18 or mixed-mode cation exchange). Condition the cartridge with 5 mL methanol followed by 5 mL deionized water before sample loading. After loading, wash with 3 mL of 5% methanol in water, and elute AMP with 5 mL of methanol containing 2% formic acid [5].
For blood plasma and other liquid biological samples, protein precipitation is a critical first step:
Protein Precipitation: To 1 mL of plasma sample, add 3 mL of acetonitrile or methanol as protein precipitation solvent. Vortex the mixture for 2 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C [3] [4].
Reconstitution: Reconstitute the dried residue in 1 mL of mobile phase compatible with your analytical method (typically methanol:water or acetonitrile:water mixtures with 0.1% formic acid). Filter through a 0.22 μm nylon membrane filter prior to analysis [2].
Recent methodological advances have introduced alternative extraction techniques for AMP:
Acetone Extraction: Simple extraction with acetone has been successfully employed for AMP determination in chicken meat, followed by direct analysis of the organic layer [5].
Aqueous Acid Extraction: For samples with high carbohydrate content, acidified water (pH 3-4 with HCl) can effectively extract AMP while minimizing co-extraction of interfering compounds [3] [4].
Liquid chromatography coupled with various detection systems represents the most widely applied approach for AMP quantification in complex matrices:
HPLC with Post-Column Derivatization: An established method utilizes reversed-phase chromatography with a C18 column (250 × 4.6 mm, 5 μm) and a mobile phase consisting of methanol:hexane sulphonic acid sodium salt (55:45 v/v, pH 3.4 ± 0.2, adjusted with orthophosphoric acid). The post-column reaction system employs alkaline potassium hexacyanoferrate(III) solution, followed by fluorimetric detection at excitation 400 nm and emission 465 nm, achieving a detection limit of 1 ng/g in chicken muscles [2] [5].
UHPLC Methods: Ultra-high performance liquid chromatography methods have been developed for simultaneous determination of AMP with other coccidiostats. A representative method uses a C18 column (100 × 2.1 mm, 1.7 μm) with gradient elution using 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min, coupled with mass spectrometric detection [6] [5].
Recent advancements have introduced ion-pair complex-based methods that offer simplified alternative approaches:
Spectrophotometric Method (Method I): Based on the reaction of AMP with Eosin Y in acidic medium (acetate buffer pH 3.5) to form an orange-red ion-pair complex measured at 547 nm. The method demonstrates linearity over the concentration range of 100-5000 ng/mL with a lower detection limit of 45 ng/mL and quantitation limit of 136 ng/mL [3] [4].
Spectrofluorimetric Method (Method II): Similarly employs the reaction with Eosin Y in acetate buffer (pH 3.0), measuring the quenching of Eosin Y fluorescence at λem 552 nm after excitation at λex 470 nm. This method offers linearity from 500-2000 ng/mL with a detection limit of 142 ng/mL and quantitation limit of 429 ng/mL [3] [4].
Potentiometric detection using modified carbon paste electrodes represents a novel approach for AMP determination:
Electrode Preparation: Prepare carbon paste by thoroughly mixing 50% high purity graphite powder with 30% paraffin oil as binding liquid. For enhanced sensitivity, prepare nanocomposite carbon paste electrode (NiO NPs@MWCNT) by decorating with nickel oxide nanoparticles and multi-walled carbon nanotubes [2].
Measurement: The potentiometric determination is performed by immersing the prepared electrode in standard or sample solutions with a Ag/AgCl reference electrode. The electrode shows a Nernstian response in the concentration range of 1.0 × 10⁻² to 1.0 × 10⁻⁶ M with a detection limit of 5.0 × 10⁻⁷ M, achieving accurate quantification in pharmaceutical preparations and chicken meat [2].
Table 2: Comparison of Analytical Methods for Amprolium HCl Determination
| Method | Linear Range | LOD | LOQ | Matrices | Key Advantages |
|---|---|---|---|---|---|
| HPLC with post-column derivatization | 0.01-5 μg/g | 1 ng/g | 3 ng/g | Chicken muscle, liver | High sensitivity, specificity |
| Spectrophotometric (Eosin Y) | 100-5000 ng/mL | 45 ng/mL | 136 ng/mL | Wastewater, simple extracts | Simple instrumentation, cost-effective |
| Spectrofluorimetric (Eosin Y) | 500-2000 ng/mL | 142 ng/mL | 429 ng/mL | Wastewater, simple extracts | Enhanced sensitivity for complex samples |
| Potentiometric (NiO NPs@MWCNT) | 1.0×10⁻² to 1.0×10⁻⁶ M | 5.0×10⁻⁷ M | 1.7×10⁻⁶ M | Chicken meat, pharmaceuticals | Rapid analysis, minimal sample preparation |
The determination of AMP residues in edible tissues is crucial for ensuring food safety and regulatory compliance. A validated method for chicken meat involves acetone extraction followed by LC analysis with post-column derivatization and fluorimetric detection. This approach has demonstrated capability to detect AMP at concentrations as low as 0.01 ppm in chicken muscles, sufficient to monitor compliance with maximum residue limits (MRLs) established by regulatory agencies [2] [5]. The method shows mean recovery rates of 85-95% with relative standard deviations less than 10%, meeting accepted criteria for bioanalytical method validation.
For chicken liver analysis, which presents greater challenges due to higher lipid content and greater complexity, an optimized sample preparation incorporating additional cleanup steps through solid-phase extraction has been successfully implemented. The method utilizes a C18 SPE cartridge after protein precipitation with acetonitrile, effectively removing phospholipids and other interferents while maintaining AMP recovery rates above 80% [2].
AMP is commonly formulated in combination with other coccidiostats such as ethopabate and sulfaquinoxaline. For these combined dosage forms, a TLC-densitometric method has been developed using silica gel 60 F254 plates and a mobile phase consisting of chloroform:methanol:ammonia (8:2:0.2 v/v/v). The method successfully resolves AMP from other components with an Rf value of approximately 0.35, enabling quantification in the range of 20-200 ng/band without interference from formulation excipients or common degradation products [5].
With growing concern about pharmaceutical residues in the environment, methods have been developed for detecting AMP in wastewater samples. Laboratory-prepared pharmaceutical wastewater can be simulated by spiking tap water with ascorbic acid (30 mg), citric acid (50 mg), saccharose (100 mg), disodium hydrogen phosphate (230 mg), and sodium chloride (1 g), followed by pH adjustment to 7.0 with 0.1 M HCl or NaOH [3] [4]. The direct analysis without extensive sample preparation using Eosin Y-based spectrophotometric or spectrofluorimetric methods has proven effective for monitoring AMP in such environmental samples, with the spectrofluorimetric method showing particular advantage through its lower detection limits and reduced matrix interference.
Low Recovery Rates: If AMP recovery from tissue samples is consistently below 80%, consider modifying the extraction solvent composition. Increasing the water content in methanol:water mixtures (e.g., to 60:40 v/v) can improve extraction efficiency for this polar compound. Additionally, extending the sonication time to 20 minutes and repeating the extraction step twice may enhance recovery [2] [5].
Matrix Interference: For complex matrices like liver that cause chromatographic interference or ion suppression in mass spectrometry, implement additional cleanup steps. Solid-phase extraction using mixed-mode cation exchange cartridges specifically designed for basic compounds can effectively reduce matrix effects while maintaining high AMP recovery [5].
Sample Degradation: AMP can degrade under alkaline conditions, so maintain acidic pH (3-4) throughout sample preparation and storage. Process samples promptly after collection and store extracts at -20°C if analysis cannot be performed immediately [6] [7].
When developing AMP analysis methods for regulatory purposes, consider the following:
The analysis of Amprolium HCl in biological matrices requires careful consideration of sample preparation strategies tailored to specific matrix types and analytical detection capabilities. While traditional chromatographic methods with specialized detection remain the gold standard for regulatory analysis, emerging techniques including spectrophotometric, spectrofluorimetric, and electrochemical approaches offer simplified alternatives for specific applications. The continuous development of sample preparation methodologies and analytical detection strategies will further enhance our capability to monitor AMP residues in various matrices, contributing to improved veterinary drug monitoring, food safety assurance, and environmental protection.
Forced degradation studies are an essential component of pharmaceutical development that provide critical information about the inherent stability of drug substances and help identify potential degradation products that may form under various environmental conditions. These studies are mandated by regulatory guidelines including ICH Q1A(R2) and ICH Q1B to establish the intrinsic stability characteristics of active pharmaceutical ingredients and validate stability-indicating analytical methods. Amprolium hydrochloride, a thiamine antagonist commonly used as a coccidiostat in veterinary medicine, demonstrates particular susceptibility to alkaline hydrolysis due to its chemical structure as a quaternary pyrimidine derivative. Understanding its degradation behavior under alkaline conditions is crucial for ensuring product quality, establishing appropriate storage conditions, and determining shelf life throughout the product lifecycle.
The molecular structure of this compound contains functional groups that are potentially susceptible to hydrolytic degradation, particularly in alkaline media. The presence of an amino group on the pyrimidine ring and the quaternary nitrogen in the molecular structure creates sites vulnerable to nucleophilic attack by hydroxide ions, potentially leading to the formation of degradation products that must be characterized and monitored. These forced degradation studies not only help in understanding the degradation pathways but also in developing and validating analytical methods that can successfully separate the parent drug from its degradation products, thereby demonstrating the method selectivity and stability-indicating properties required for regulatory submissions.
Forced degradation studies under alkaline conditions have demonstrated that this compound undergoes significant degradation when exposed to basic environments. The degradation kinetics and extent are influenced by factors such as alkaline concentration, temperature, and duration of exposure. In controlled studies, amprolium HCl was subjected to alkaline hydrolysis using sodium hydroxide (NaOH) solutions of varying concentrations, resulting in the formation of specific degradation products that were successfully separated and identified using various analytical techniques.
The degradation mechanism under alkaline conditions is believed to involve hydrolytic cleavage at specific sites in the amprolium molecule. The chemical structure of amprolium HCl, characterized by a quaternary nitrogen and amino-substituted pyrimidine ring, makes it particularly susceptible to nucleophilic attack by hydroxide ions. This attack leads to the opening of the pyrimidine ring or cleavage of the molecule at vulnerable sites, resulting in degradation products that have been confirmed through analytical techniques including IR and Mass spectroscopy. The structural elucidation of these degradation products is essential for understanding the degradation pathways and developing appropriate analytical methods for their detection and quantification [1].
The alkaline degradation products of amprolium HCl exhibit significantly different UV-Vis spectral characteristics compared to the parent drug, with severe spectral overlap observed between amprolium, its alkaline degradation products, and ethopabate (a frequently co-formulated drug) and its degradation products. This substantial spectral overlap complicates the simultaneous analysis of these components using traditional spectrophotometric methods and necessitates the use of advanced chemometric techniques or chromatographic separation to resolve the mixture effectively [1] [2].
Table 1: Summary of Alkaline Degradation Conditions and Outcomes for Amprolium HCl
| Alkaline Stress Condition | Duration | Temperature | Extent of Degradation | Major Observations |
|---|---|---|---|---|
| 0.1-1.0 M NaOH | 30 mins - 3 hours | Room temperature to 80°C | Varying degrees (5-30%) | Concentration-dependent degradation; formation of specific degradation products |
| 0.1 M NaOH | 3 hours | 80°C | Significant degradation | Well-resolved degradation peaks in HPLC chromatograms |
| Mild alkaline conditions | Several hours | Room temperature | Progressive degradation | Time-dependent degradation profile observed |
The following optimized chromatographic conditions have been established for effective separation of amprolium HCl from its alkaline degradation products:
These conditions have been demonstrated to effectively separate amprolium HCl (retention time approximately 10.42 min) from its alkaline degradation products and from ethopabate (retention time approximately 18.53 min) when present in formulation mixtures [1] [3] [2].
Stock solution preparation: Prepare a stock solution of amprolium HCl at approximately 1 mg/mL in appropriate solvent (water or mobile phase)
Alkaline stress procedure:
Control solution: Prepare a control sample following the same procedure but without alkaline stress to account for any potential degradation due to heat or other factors
Before analysis, ensure the HPLC system meets the following system suitability criteria:
The method should be properly validated for specificity, linearity, accuracy, precision, robustness, and sensitivity in accordance with ICH guidelines. Specificity should be demonstrated by showing resolution between amprolium and its degradation products, and through peak purity tests using diode array detection [3] [4].
Table 2: HPLC Method Validation Parameters for Amprolium HCl Analysis
| Validation Parameter | Requirements | Typical Results for Amprolium HCl |
|---|---|---|
| Linearity range | Correlation coefficient >0.999 | 10.0-70.0 μg/mL |
| Precision (RSD) | ≤2.0% | Typically 0.5-1.5% |
| Accuracy (% recovery) | 98-102% | 99.5-101.5% |
| LOD | Based on signal-to-noise ~3:1 | ~0.5 μg/mL |
| LOQ | Based on signal-to-noise ~10:1 | ~1.5 μg/mL |
| Specificity | Resolution >2.0 between peaks | Resolution >2.0 achieved between amprolium and degradation products |
The TLC densitometric method allows for the simultaneous determination of amprolium HCl in the presence of its alkaline degradation products without interference. The Rf value for amprolium is approximately 0.25, while its degradation products show different Rf values, enabling their clear separation and identification. The method demonstrates adequate precision and accuracy for quantitative analysis, with linearity in the range of 0.1-3.0 μg/band for amprolium HCl [5].
Prepare a calibration set of 25 mixtures containing different ratios of amprolium HCl and its alkaline degradation products using a 4-factor 5-level experimental design
For each mixture, record UV spectra in the range of 200-400 nm with 0.1 nm interval
Use a separate validation set of 5 mixtures to assess the prediction ability of the models
Apply the following chemometric techniques to the spectral data:
The GA-ANN model has demonstrated superior prediction power for resolving the highly overlapped spectra of amprolium HCl and its alkaline degradation products compared to PLS-based methods. This approach combines the advantage of variable selection through genetic algorithms with the nonlinear modeling capability of artificial neural networks. The method should be validated by assessing root mean square error of prediction (RMSEP) and relative standard error of prediction (RSEP) for the validation set, with GA-ANN typically showing lower error values compared to other models [1] [2].
Upon successful separation of amprolium HCl from its alkaline degradation products using any of the described methods, the degradation pathway should be postulated based on the chemical structure of the drug and the characteristics of the degradation products. The use of mass spectrometry coupled with HPLC can provide structural information about the degradation products, facilitating the elucidation of degradation mechanisms. The peak purity of amprolium in stressed samples should be assessed using diode array detection to confirm complete separation from degradation products.
Each analytical technique offers distinct advantages for forced degradation studies:
The selection criteria should consider the available instrumentation, required sensitivity, sample throughput, and regulatory requirements. For comprehensive stability studies, a combination of techniques is often employed to provide orthogonal confirmation of results.
Forced degradation studies should be conducted in compliance with ICH guidelines Q1A(R2) (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing). The developed stability-indicating method should demonstrate specificity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Comprehensive documentation including chromatograms, spectra, validation parameters, and experimental conditions should be maintained for regulatory submissions.
Diagram 1: Experimental workflow for forced degradation studies of amprolium HCl under alkaline conditions, showing the key steps from sample preparation through analysis and reporting.
The forced degradation studies of this compound under alkaline conditions provide critical insights into the stability profile of this veterinary drug and facilitate the development of stability-indicating analytical methods. The protocols described in this document provide comprehensive guidelines for conducting these studies using HPLC, TLC, or chemometric approaches, each offering unique advantages for specific applications. The method selectivity demonstrated through the successful separation of amprolium from its alkaline degradation products confirms that these approaches are fit-for-purpose for stability studies and quality control in pharmaceutical development and manufacturing. Proper implementation of these protocols will ensure regulatory compliance and support the establishment of appropriate storage conditions and shelf life for this compound-containing products.
The table below summarizes two stability-indicating analytical methods suitable for identifying and quantifying amprolium hydrochloride (AMP) and its alkaline degradation products.
| Method Attribute | HPLC-UV Method [1] | Chemometric UV Spectrophotometry [1] |
|---|---|---|
| Core Principle | Physical separation of components followed by quantification. | Mathematical resolution of overlapping spectral data. |
| Stationary Phase | C18 column (250 × 4.6 mm, 5µm) | Not applicable (uses UV-Vis spectrophotometer). |
| Mobile Phase | Methanol: Hexane sulphonic acid sodium salt (pH 3.4±0.2) (55:45, v/v) | Not applicable. |
| Detection | UV at 270 nm | Full UV spectrum analysis. |
| Linearity Range | AMP: 10.0-70.0 µg/mL | Handled via calibration set of 25 mixtures. |
| Key Advantage | Directly resolves AMP from its degradation products. | Lower cost; uses simpler instrumentation. |
| Reported Efficacy | Successfully applied for routine analysis. | Artificial Neural Network (ANN) model superior for resolving highly overlapped spectra. |
For the most reliable and direct separation of amprolium from its alkaline degradation products, the HPLC-UV method is recommended. Here is a detailed protocol based on the cited literature [1]:
Instrument Setup:
Sample Preparation for Stress Testing:
Analysis:
This method has been validated for linearity, accuracy, and precision, confirming its suitability for this purpose [1].
Here are solutions to common issues you might encounter during your experiments.
Q1: My HPLC method fails to separate amprolium from its degradation products. What can I do? A: Incomplete separation often indicates that the chromatographic conditions need optimization.
Q2: Are there alternative techniques if I don't have access to HPLC? A: Yes, advanced chemometric techniques applied to UV spectrophotometry can be a powerful alternative.
Q3: How can I ensure my analytical method is truly "stability-indicating"? A: A stability-indicating method must demonstrate specificity, meaning it can accurately quantify the drug of interest in the presence of potential interferants like degradation products and impurities.
The following diagram outlines the key steps in developing and validating a method for analyzing amprolium and its alkaline degradation products.
Before starting the purification, it is important to know your impurity.
The most effective method for removing 2-picoline and obtaining high-purity, granular this compound involves a refined crystallization process. The table below summarizes the key parameters for this method, derived from a patented preparation process [3] [4].
| Parameter | Specification | Purpose / Note |
|---|---|---|
| Solvent System | Isopropanol (IPA) - Water | Optimal for granular crystal formation and impurity removal [3] [4]. |
| Typical IPA:Water Ratio | Ranges from 10:1 to 1:1 | Adjust to control crystal size and yield [4]. |
| Process Temperature | ≤ 50°C | Maintained during dissolution and crystallization to prevent decomposition [3] [4]. |
| Stirring | 30-60 minutes | Ensures complete mixing and initiation of crystallization [3] [4]. |
| Standing Time | 4-8 hours | Allows for complete crystal precipitation and growth [3] [4]. |
| Drying | Vacuum drying at 60-80°C | Removes residual solvent to achieve final product specifications [3] [4]. |
The workflow of this crystallization and analysis process is outlined in the following diagram:
After purification, you must confirm the success of the impurity removal. High-Performance Liquid Chromatography (HPLC) is the standard technique for this task.
Q1: My final product has a low yield after this crystallization. What could be the cause?
Q2: The crystals are powdery instead of granular. How can I improve the particle size?
Q3: The HPLC still shows a small peak for 2-picoline. What should I do?
This stability-indicating HPLC method is specifically designed to separate Amprolium HCl from its alkaline degradation products and a known related substance (2-picoline). The method was comprehensively validated as per ICH guidelines [1].
Chromatographic Conditions [1] [2]
Preparation of Solutions
System Suitability Criteria Ensure the method is performing adequately before sample analysis. Typical criteria include [1]:
For laboratories without access to HPLC, a combination of UV-spectrophotometry and chemometric modeling can be a powerful alternative to resolve severely overlapping spectra of Amprolium, Ethopabate, and their degradation products [3] [2].
Instrument and Software
Experimental Procedure
The table below summarizes the key differences between the two approaches to help you select the most suitable one.
| Feature | HPLC with UV Detection [1] [2] | Chemometric Methods (GA-ANN) [3] [2] |
|---|---|---|
| Principle | Physical separation of components on a column | Mathematical resolution of spectral data |
| Instrument Cost | High | Relatively low |
| Technical Skill | Requires skilled analysts | Requires expertise in chemometrics |
| Analysis Time | Longer (~20 min/sample) | Faster once model is calibrated |
| Key Advantage | Direct visualization of separation; high specificity | No need for physical separation; uses simple UV instrument |
| Reported Performance | Excellent resolution from degradants & related substances | High predictive accuracy for complex mixtures |
| Greenness Assessment | Lower (uses organic solvents) | Higher (reduces solvent consumption) |
Here are answers to frequently asked questions regarding method optimization.
FAQ 1: How can I improve the resolution between Amprolium and its degradation products?
FAQ 2: What if I observe peak tailing or broadening for the Amprolium peak?
To visualize the decision-making process for these methods, the following workflow can serve as a guide:
A stability-indicating HPLC method has been developed and validated for the simultaneous determination of Amprolium HCl and other drugs in formulations. This method is crucial for analyzing the drug during solubility experiments to ensure it remains intact [1].
The table below summarizes the core chromatographic parameters:
| Parameter | Specification |
|---|---|
| Stationary Phase | Supelcosil C18 column (4.6-mm × 25-cm, 5 µm) [1] |
| Mobile Phase | 0.05 M KH2PO4 : Acetonitrile (80:20, v/v) [1] |
| Flow Rate | 2.0 mL/min [1] |
| Detection Wavelength | 260 nm [1] |
| Injection Volume | 10 µL [1] |
| Diluent | 90% acetonitrile in water [1] |
Linear Range: The method is linear for Amprolium HCl in the range of 20.0–60.0 µg mL⁻¹ [1].
The search results indicate two primary avenues for improving Amprolium HCl's properties, though detailed experimental protocols were not available.
| Question | Answer |
|---|---|
| How can I improve peak shape for Amprolium? | Ensure your sample is dissolved in a diluent that matches the mobile phase's elution strength. The recommended diluent is 90% acetonitrile in water. A mismatch can cause peak splitting or broadening [1]. |
| The method isn't separating Amprolium from degradation products. What can I do? | This is a stability-indicating method, meaning it should resolve the drug from its forced degradation products. If separation is poor, check the column performance and mobile phase pH. Method validation confirmed specificity under stress conditions (hydrolysis, oxidation) [1] [4]. |
| My baseline is noisy. How can I fix it? | Use high-grade HPLC solvents and reagents. Ensure the mobile phase is properly degassed. A noisy baseline can also be caused by a contaminated column or a leaking seal in the pump [1]. |
The following diagram outlines a systematic approach you can take to develop and test solubility enhancement techniques for Amprolium HCl, based on the information gathered.
The table below summarizes specific issues you might encounter, their potential causes, and solutions based on the research.
| Observed Problem | Potential Cause | Proposed Solution / Investigation |
|---|
| Low melting points and difficult crystallization [1] | • Conformational disorder in the pyrimidine ring and propyl moiety. • Multiple cation conformations affecting aromatic components. • High-energy anion conformations. [1] | • Use single-crystal X-ray diffraction (SCXRD) to identify specific disordered sites. • Employ computational analysis (e.g., Hirshfeld surfaces) to understand interaction energies and packing inefficiencies. [1] | | Polymorph formation or unstable crystals | • Inadequate control over supersaturation and crystallization kinetics. [2] | • Implement Process Analytical Technology (PAT) for real-time monitoring. • Use feedback control strategies based on in-process data to precisely control the crystallization pathway. [2] | | Low product purity | • Inefficient separation of impurities during the process. [3] | • Employ a recrystallization procedure using a solvent system like isopropanol and water. • Use the mother liquor from a previous batch as part of the solvent to improve crystal yield and purity. [3] | | Poor crystal habit or small crystal size | • Uncontrolled nucleation and growth. [2] | • Utilize a seed crystal method to control the nucleation site. • Carefully optimize parameters like seeding temperature, stirring rate, and cooling profile. [2] [3] |
The following is a refined method based on a patent for preparing high-purity, granular amprolium hydrochloride [3]. This protocol is directly applicable to process improvement.
For a more fundamental understanding and systematic improvement, consider integrating analytical and computational techniques as shown in the workflow below.
This approach is powerful because SCXRD provides atomic-level insight into the solid-state structure, revealing issues like conformational disorder that lead to poor crystal formation [1]. Computational modeling helps rationalize these findings and predict the effects of process changes.
To summarize the core findings:
Q1: What is the biggest source of interference in LC-MS/MS analysis of amprolium? The most significant challenge is the use of ion-pair reagents (e.g., heptafluorobutyric acid) in reversed-phase chromatography. While they improve retention, these reagents cause severe ion suppression and contamination of the mass spectrometer, drastically reducing sensitivity and reliability [1].
Q2: What is the recommended chromatographic strategy to overcome this? Hydrophilic Interaction Liquid Chromatography (HILIC) is the established alternative. Amprolium, being a quaternary ammonium salt, is highly polar and is efficiently retained on HILIC columns without needing ion-pair reagents. This eliminates the source of interference, leading to cleaner analysis and better MS performance [1] [2].
Q3: My analysis shows interference from degradation products or formulation excipients. What should I do? You need a stability-indicating method. Such a method is validated to separate the main drug from its degradation products (formed under stress conditions like acid, base, or oxidation) and other formulation components. Both HILIC and modified reversed-phase HPLC methods have been successfully developed for this purpose [3] [4] [5].
Here are the main experimental strategies for eliminating interferences, with key details summarized for comparison.
| Strategy | Core Principle | Key Experimental Parameters | Best for Eliminating Interference From |
|---|
| 1. HILIC-MS/MS [1] | Uses a polar stationary phase and an organic-rich mobile phase to retain polar amprolium. | Column: HILIC Fused-Core (e.g., Ascentis Express HILIC). Mobile Phase: High-content acetonitrile with ammonium formate buffer. Detection: ESI-MS/MS. | Ion-pair reagents, matrix effects in food/feed samples. | | 2. Stability-Indicating RP-HPLC [3] | Uses a traditional C18 column with an optimized aqueous-organic mobile phase to resolve amprolium from degradants. | Column: C18 (e.g., Supelcosil). Mobile Phase: Phosphate buffer (e.g., 0.05 M KH₂PO₄) : Acetonitrile (80:20, v/v). Detection: UV at 260 nm. | Degradation products, co-formulated drugs (e.g., sulfaquinoxaline, diaveridine). | | 3. Ion-Pair Reagent-Free HPLC [4] | Modifies the mobile phase pH and uses ion-interaction agents like hexane sulphonate instead of persistent ion-pair reagents. | Column: C18 (e.g., PRONTOSIL). Mobile Phase: Methanol : Hexane sulphonic acid sodium salt (pH 3.4). Detection: UV at 270 nm. | Alkaline degradation products; a compromise when HILIC is unavailable. |
Protocol 1: HILIC-MS/MS Method for Complex Matrices [1] This method is ideal for achieving high sensitivity and avoiding matrix effects in food safety testing.
Protocol 2: Stability-Indicating RP-HPLC for Formulations [3] This method is suitable for quality control and analyzing amprolium in combination with other drugs.
The following diagram illustrates a logical pathway for selecting the appropriate analytical strategy based on your specific interference challenges.
The following workflow outlines the key stages for the preparation of high-purity granular Amprolium Hydrochloride, with the crystallization and washing steps being critical for impurity removal.
For successful implementation, it is crucial to adhere to the specified parameters and final product specifications.
Table 1: Key Process Parameters for Crystallization and Washing [1] [2]
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Solvent for Dissolution | Water | Heated to 50-60°C for complete dissolution of crude product. |
| Anti-solvent | Isopropanol (IPA) | Added to the aqueous solution with stirring to induce crystallization. |
| Crystallization Time | ≥ 2 hours | A static standing period is required for complete crystal formation. |
| Washing Solvents | IPA & Ethyl Acetane | Used to wash the filter cake and remove residual impurities and moisture. |
| Drying Temperature | 70-90°C | Drying continues until the "Loss on Drying" is ≤ 1.0% [3]. |
Table 2: Final Product Specifications for High-Purity Amprolium HCl [3]
| Testing Item | Standard | Purpose & Notes |
|---|---|---|
| Appearance | White or off-white crystalline powder; odorless [4] [3] | Visual and sensory quality check. |
| Assay (HPLC) | 97.0% - 101.0% | Confirms the main active ingredient content. |
| Loss on Drying | ≤ 1.0% | Ensures low moisture content, critical for stability. |
| Sulfated Ash | ≤ 0.1% | Measures inorganic impurity levels. |
| Picoline | ≤ 0.52% | Controls the level of this specific starting material impurity [3]. |
Here are solutions to common problems encountered during the purification process.
Q1: The final product has a low yield or forms as a fine powder instead of granules. What went wrong?
Q2: The product fails the "Picoline" impurity test. How can this impurity be reduced?
Q3: The "Loss on Drying" value is too high even after prolonged drying.
What are the primary degradation pathways for Amprolium HCl? The primary chemical degradation pathway for Amprolium HCl is alkaline hydrolysis [1]. While thermal, oxidative, and photolytic stress conditions are also employed in forced degradation studies, the literature specifically confirms that the drug is susceptible to degradation in alkaline environments, leading to the formation of specific degradation products that can be separated and identified [1] [2].
Which analytical techniques are most effective for stability-indicating methods? Both HPLC and chemometric-assisted UV-spectrophotometry are effective, but they offer different advantages as shown in the table below.
Table 1: Comparison of Stability-Indicating Analytical Techniques for Amprolium HCl
| Feature | HPLC-UV Methods | Chemometric UV Methods (e.g., ANN, PLS-1) |
|---|---|---|
| Separation Power | High: Can resolve Amprolium, Ethopabate, and their degradation products [1] [3]. | Low: Handles heavily overlapped spectra of mixtures without physical separation [1]. |
| Specificity | Can separate and quantify Amprolium from its known synthesis impurity (2-picoline) and about 22 other veterinary drugs [3]. | Relies on mathematical resolution; specificity is achieved through model calibration [1]. |
| Instrument Cost & Skill | Higher (expensive equipment, costly solvents and columns) [1]. | Lower (uses inexpensive, easy-to-handle UV-VIS spectrophotometer) [1]. |
| Environmental Impact | Higher (organic solvent consumption) [1] [4]. | Lower (reduced solvent use) [1]. |
| Best For | Comprehensive stability studies, impurity profiling, and method transfer to quality control labs. | Rapid, in-process checks and routine analysis where the degradation profile is well-understood. |
1. How do I develop a stability-indicating HPLC method for Amprolium HCl? Here is a detailed protocol based on a published, comprehensive method [3].
2. How do I perform a forced degradation study? Forced degradation studies are critical to validate the method as "stability-indicating" [3] [2].
Issue 1: Poor peak shape or resolution for Amprolium.
Issue 2: Inadequate separation of Amprolium from its degradation products.
The following diagram illustrates the logical workflow for developing and validating a stability-indicating method for Amprolium HCl.
This workflow provides a systematic approach to developing a robust analytical method for Amprolium HCl degradation studies.
A: Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It indicates the reliability of a method during normal usage and is a critical component of method validation per ICH guidelines [1] [2]. A robust method ensures consistent and reliable results when used in different laboratories, by different analysts, or with different instrument configurations.
The parameters to investigate depend on the analytical technique (e.g., HPLC, Spectrophotometry). The table below summarizes key parameters based on recent studies:
| Analytical Technique | Key Parameters Tested for Robustness | Typical Variations Applied | Primary Impact |
|---|---|---|---|
| HPLC [2] [3] | Mobile Phase pH (± 0.1-0.2 units), Organic Modifier Ratio (± 2-5%), Column Temperature (± 2-5°C), Flow Rate (± 0.1 mL/min), Wavelength (± 2-3 nm) | pH: 3.7 ± 0.1 [4]; Flow Rate: 2.0 ± 0.1 mL/min [2] | Retention time, Resolution, Tailing Factor, Peak Area |
| Spectrophotometry [1] | pH of Buffer (± 0.2 units), Volume of Reagent/Buffer (± 0.1-0.5 mL), Reaction Time, Wavelength (± 2 nm) | Buffer Volume: 1.0 mL ± 0.2 mL [1] | Absorbance/Fluorescence Intensity, Signal Stability |
| Spectrofluorimetry [1] | pH of Buffer (± 0.2 units), Volume of Reagent, Excitation & Emission Wavelengths (± 2-3 nm) | pH: 3.0 ± 0.2 [1] | Fluorescence Intensity (ΔF), Signal-to-Noise |
The following diagram illustrates a logical, step-by-step approach to designing and executing a robustness study:
Here are detailed methodologies for robustness testing based on specific analytical techniques cited in the literature.
This protocol is adapted from a stability-indicating HPLC method for Amprolium in combination with other drugs.
Chromatographic Reference Conditions:
Robustness Testing Procedure:
Acceptance Criteria: The method is considered robust if the variations show no significant impact on system suitability parameters. Typical criteria include:
This protocol is based on methods using ion-pair complex formation with Eosin Y.
Reference Conditions (Example):
Robustness Testing Procedure:
Acceptance Criteria: The method is robust if the variations do not cause a significant change in the analytical response. A common criterion is that the %Recovery of the analyte remains within 98-102%, and the %RSD of the measurements is ≤ 2.0%.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Significant change in Retention Time (HPLC) | Sensitive to mobile phase pH or organic modifier ratio. | Specify tighter control limits for these parameters in the method. Consider using a buffering agent with higher capacity [2] [3]. |
| Peak Tailing increases (HPLC) | Sensitive to mobile phase pH or column temperature. | Optimize pH and temperature. Specify a narrower range for these parameters and a minimum acceptable plate count in the method [5]. |
| Decreased Signal Response (Spectroscopy) | Sensitive to reagent volume or reaction pH. | Precisely control the pH and reagent volumes. Automate pipetting for critical reagents to improve precision [1]. |
| High %RSD across all variations | The method may be inherently non-robust. | A major re-development and re-optimization of the method may be necessary before proceeding with full validation [3]. |
| Feature | HPLC Methods | Spectrophotometric Methods |
|---|---|---|
| Key Performance | High sensitivity and specificity; can separate multiple compounds simultaneously [1]. | Good sensitivity; suitable for simple mixture analysis [2] [3]. |
| Typical LOD/LOQ | LOD in the µg/mL range for multi-drug formulations [1]. | More sensitive LOD for single drug: e.g., 45 ng/mL (LOD) and 136 ng/mL (LOQ) reported [2] [3]. |
| Linear Range | Wide range, e.g., 20-60 µg/mL for amprolium in formulation [1]. | Wide range, e.g., 100-5000 ng/mL for amprolium in wastewater [2] [3]. |
| Multi-Analyte | Excels at this; can simultaneously quantify amprolium with sulfaquinoxaline, diaveridine, vitamin K3 [1], or ethopabate [4] [5]. | Possible with advanced chemometrics (e.g., GA-ANN, PLS-1) for amprolium & ethopabate with degradants [4] [5]. |
| Sample Type | Complex matrices: pharmaceutical formulations [1], chicken meat, eggs [6]. | Treated wastewater [2] [3], pharmaceutical formulations [4] [5]. |
| Procedure & Cost | Complex operation; higher cost (instrument, maintenance, organic solvents) [2] [3]. | Simpler operation; lower cost, more accessible [2] [3]. |
| Environmental Impact | Higher due to organic solvent consumption [2] [3]. | Lower; some methods praised for greenness [7] [8]. |
Here is a deeper look into how the representative methods for each technique are implemented.
This method is designed for the simultaneous determination of Amprolium HCl (AMP), Sulfaquinoxaline (SUL), Diaveridine (DIV), and Vitamin K3 (VIT K3) in veterinary formulations.
This method determines amprolium in laboratory-prepared pharmaceutical wastewater by forming an ion-pair complex.
The workflow for this method can be visualized as follows:
Your choice between HPLC and spectrophotometry depends on your specific analytical needs:
The table below summarizes the key quantitative findings from the comparative study, which aimed to resolve the highly overlapped spectra of Amprolium HCl (AMP), Ethopabate (ETHOP), and their alkaline degradation products [1] [2].
| Model | Description | Key Advantage | RMSEP (AMP) | RMSEP (ETHOP) | Recovery % (AMP) | Recovery % (ETHOP) |
|---|---|---|---|---|---|---|
| PLS-1 | A classic linear multivariate calibration method. | Simplicity and computational efficiency. | 1.209 | 1.078 | 99.59 ± 1.485 | 100.35 ± 1.017 |
| GA-PLS | PLS-1 model built using only wavelengths selected by a Genetic Algorithm. | Improved predictive power over PLS-1 by eliminating uninformative wavelengths. | 0.754 | 0.503 | 99.95 ± 0.901 | 100.11 ± 0.634 |
| GA-ANN | A non-linear Artificial Neural Network model whose inputs are wavelengths selected by a Genetic Algorithm. | Superiority in handling severe spectral overlap and complex data structures. | 0.545 | 0.371 | 100.27 ± 0.698 | 100.06 ± 0.481 |
Abbreviation: RMSEP, Root Mean Square Error of Prediction.
The following diagram illustrates the general workflow for developing and comparing the chemometric models, from experimental design to the final determination of the optimal model [1] [2] [3].
For researchers seeking to replicate or adapt these methods, here are the detailed protocols from the studies:
The following table consolidates validation data from various studies for easy comparison. Note that LOD stands for Limit of Detection and LOQ for Limit of Quantification.
| Analytical Technique | Specificity / Selectivity | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Key Application / Matrix | Source |
|---|---|---|---|---|---|---|---|---|
| HPLC (with HILIC) [1] | Stability-indicating; resolves drug from degradants & excipients | 10-50 μg/mL | 99.4% - 100.9% | Repeatability: ≤ 1.2% | 0.15 μg/mL | 0.50 μg/mL | Water Soluble Powder | [1] |
| RP-HPLC (with Ethopabate) [2] | Specific for both drugs in combination | 48-480 μg/mL (AMP) | Not Specified | Not Specified | Not Specified | Not Specified | Combination Drug Syrup | [2] |
| Chemometrics (GA-ANN) [3] | Resolves drug in presence of degradants | Not Specified | Successfully applied | Better than PLS regression | Not Specified | Not Specified | Combined Dosage Form | [3] |
| Potentiometric (ISE) [4] | Selective in presence of Ethopabate and in liver matrix | 1 x 10⁻⁵ - 1 x 10⁻² M | 98.7% - 101.8% | ≤ 1.3% | 5.6 x 10⁻⁶ M | Not Specified | Dosage Form & Chicken Liver | [4] |
| Spectrophotometric (Eosin-Y) [5] | No interference from wastewater components | 100–5000 ng/mL | Meets ICH requirements | Meets ICH requirements | 45 ng/mL | 136 ng/mL | Pharmaceutical Wastewater | [5] |
Here is a more detailed look at the methodologies for two of the techniques referenced above.
This method is particularly suited for the analysis of polar compounds like Amprolium HCl.
This method was developed for the simultaneous determination of Amprolium HCl and Ethopabate in a combined dosage form.
The following diagram illustrates the general workflow for developing and validating an analytical method for a substance like Amprolium HCl, as reflected in the studies.
The table below summarizes a stability-indicating HPLC method that was verified to specifically resolve Amprolium and Ethopabate from a wide range of potential interferents, including 22 other antimicrobial veterinary drugs and degradation products [1].
| Method Aspect | Description |
|---|---|
| Analytes | Amprolium hydrochloride and Ethopabate [1] |
| Specificity Verification | Method successfully resolved the analytes from: [1] |
| • 22 other antimicrobial veterinary drugs | |
| • Forced-degradation products (from hydrolysis, oxidation, thermal stress) | |
| • Amprolium-related substance (2-picoline) |
| Chromatographic Conditions | Column: Kromasil cyano Mobile Phase: Sodium hexane sulfonate solution and Methanol (Gradient elution) Detection Wavelength: 266 nm Retention Times: Amprolium ~10.42 min; Ethopabate ~18.53 min [1] |
The following workflow visualizes the key steps undertaken to validate the method's specificity, based on the information in the research article [1]:
The experimental procedure for establishing this level of specificity involved [1]:
The provided method demonstrates a rigorous approach to validating HPLC specificity, which is crucial for accurate and reliable analysis of Amprolium in veterinary products.
The table below summarizes the comparative efficacy of common anticoccidials against Eimeria species, primarily in poultry, based on recent experimental findings.
| Anticoccidial Drug | Reported Efficacy & Key Findings | Subject Species | Dosage/Administration |
|---|---|---|---|
| Toltrazuril | Highest effectiveness; best overall performance based on Global Index (weight gain, FCR, lesion score) [1]. | Chicken (E. tenella) [1] | 25 mg/L in drinking water [1] |
| Amprolium | Moderate to high efficacy; ranked second after toltrazuril. A meta-analysis confirmed it significantly improves FCR and ADG in challenged birds [1] [2]. | Chicken (E. tenella) [1] [2] | 125 ppm in feed (prophylactic) or 1 g/L in water (therapeutic) [1] [2] |
| Amprolium + Sulphaquinoxaline | Moderate to high efficacy; holds second place in terms of efficacy alongside or just after amprolium alone [1]. | Chicken (E. tenella) [1] | 1 g/L in drinking water [1] |
| Maduramicin | Limited efficacy to partial resistance; showed variable performance against caecal coccidiosis [1]. | Chicken (E. tenella) [1] | 5 ppm in feed [1] |
| Sulphaclozine | Evident resistance; demonstrated poor efficacy across all tested field isolates [1]. | Chicken (E. tenella) [1] | 2 g/L in drinking water [1] |
Amprolium's efficacy has also been evaluated in other species, with effectiveness being dose-dependent.
| Subject Species | Pathogenic Eimeria Species | Efficacy Findings | Effective Dosage |
|---|---|---|---|
| Goat Kids | E. christenseni, E. ninakohlyakimovae, etc. [3] [4] | Significantly reduced oocyst shedding; higher dose required for efficacy [3] [4] | 50 mg/kg orally for 5 days [3] [4] |
| Rabbits | E. media, E. intestinalis, etc. [5] | Significantly reduced OPG, controlled mortality, and improved production data [5] | 50 mg/kg body weight for 4-5 days in water [5] |
For your experimental work, the methodologies from key studies are detailed below.
This is a standard model for evaluating anticoccidial sensitivity in chickens.
The following table summarizes key analytical methods based on the retrieved studies. Greenness is qualitatively assessed based on the principles outlined in the research, focusing on solvent consumption, energy requirements, and use of hazardous materials [1] [2].
| Method Category | Specific Technique | Key Performance Data | Greenness Considerations |
|---|
| Chemometrics with UV-Vis [1] [3] | Genetic Algorithm-Artificial Neural Network (GA-ANN) | • Linearity: Not specified in table • LOD/LOQ: Not specified in table • Application: Pharmaceutical dosage form, stability-indicating | • Potentially greener: Uses inexpensive UV-Vis instruments; minimal solvent consumption [1]. | | Liquid Chromatography [1] [3] | HPLC-UV | • Linearity: 10.0–70.0 μg/mL (AMP) • LOD/LOQ: Not specified in table • Application: Pharmaceutical dosage form, stability-indicating | • Less green: Requires constant organic solvent consumption (methanol and ion-pairing reagents) [1] [2]. | | Spectrophotometry (Ion-Pair) [2] | Eosin Y (Colorimetric) | • Linearity: 100–5000 ng/mL • LOD/LOQ: 45 ng/mL / 136 ng/mL • Application: Wastewater analysis | • Moderately green: Simple, uses accessible reagents; involves small volumes of acidic buffer [2]. | | Spectrofluorimetry [2] | Eosin Y (Fluorescence Quenching) | • Linearity: 500–2000 ng/mL • LOD/LOQ: 142 ng/mL / 429 ng/mL • Application: Wastewater analysis | • Moderately green: High sensitivity with simple instrumentation; involves small volumes of acidic buffer [2]. | | Potentiometry [4] | Carbon Nanotube/NiO Nanoparticle Electrode | • Linearity: 1×10⁻⁶ – 1×10⁻² M • LOD: 6.3×10⁻⁷ M • Application: Chicken meat, pharmaceutical form | • Potentially greener: Minimal reagent use, no solvent extraction; suitable for complex matrices [4]. |
Here are the experimental details for the key methods cited in the comparison.
This study provided a direct comparison between chemometric and HPLC techniques for analyzing AMP and ethopabate in the presence of their degradation products [1] [3].
Chemometric Method (GA-ANN):
HPLC-UV Method:
These methods determine AMP by targeting its tertiary amino group [2].
The diagram below illustrates the signaling mechanism for the Eosin Y-based detection of Amprolium HCl.
The overall analytical workflow for developing and validating these methods is shown in the following diagram.
The table below summarizes the efficacy of various coccidiostats based on recent experimental studies, primarily in poultry.
| Coccidiostat | Efficacy / Performance Summary | Key Supporting Data |
|---|
| Toltrazuril | Highest efficacy; coccidiocidal action against all intracellular stages [1] [2]. | • Superior global index score vs. other drugs [1]. • Fully abolished clinical signs and mortality in rabbits [2]. | | Amprolium | Moderate to good efficacy; often used for prevention and treatment [1] [3]. A thiamine analogue (coccidiostatic) [4]. | • Ranked second in efficacy after toltrazuril in a 2025 study [1]. • Significant improvement in body weight gain and reduction in oocyst shedding [3]. | | Amprolium + Sulphaquinoxaline | Good efficacy, performing better than amprolium alone [1]. | • Held second place in terms of overall efficacy in a multi-drug study [1]. | | Ionophores (e.g., Monensin, Maduramicin) | Variable efficacy with widespread partial to complete resistance [1] [5]. | • Maduramicin showed limited efficacy to partial resistance [1]. • Monensin reduced oocyst excretion more than some alternatives, but not all [5]. | | Sulphonamides (e.g., Sulphaclozine) | Widespread resistance documented, making it largely ineffective [1]. | • Resistance was evident in all seven field isolates tested [1]. | | Herbal/Phytobiotic Compounds | Moderate efficacy; viable non-antibiotic alternative with additional health benefits [5]. | • Effective in prevention and treatment, improving intestinal health [5]. • Can increase populations of beneficial lactic acid bacteria [5]. |
For researchers, the methodology behind the data is critical. Here are detailed protocols from key studies cited above.
1. Protocol: Efficacy Against Eimeria tenella in Broiler Chickens This methodology is adapted from a 2025 study evaluating several anticoccidials [1].
2. Protocol: Comparison with Herbal Additives and Vaccines This protocol comes from a 2024 study comparing multiple control strategies [5].
3. Protocol: Synergy with Probiotics A 2025 study investigated the combined effects of amprolium and probiotics [3].
This diagram illustrates the fundamental mechanism of amprolium and the common pathway to resistance development.
While exact pricing is commercially sensitive, the following table outlines the key cost-benefit and market considerations.
| Factor | Amprolium Hydrochloride | Alternative Coccidiostats |
|---|
| Market Position & Cost | • Lower cost, generic drug [6]. • Market valued at USD 0.15 Billion in 2024, projected USD 0.22 Billion by 2033 (CAGR 5.1%) [7]. | • Toltrazuril: Often higher cost, but superior efficacy can justify price in outbreaks [1]. • Ionophores & Synthetics: Cost of resistance (poor performance) is a major hidden cost [1] [8]. | | Key Benefits | • Established Safety: Safe for chickens at 125 mg/kg feed with a good safety margin [9]. • No MRL: Established for poultry in some jurisdictions, simplifying withdrawal [9]. • Flexibility: Used prophylactically in feed or therapeutically in water [4]. | • Efficacy: Toltrazuril is highly effective and coccidiocidal [1] [2]. • Rotation Programs: Ionophores and chemicals are essential for rotation to manage resistance [8]. • Consumer Preferences: Herbal alternatives align with "drug-free" and "antibiotic-free" trends [5]. | | Key Drawbacks & Risks | • Growing Resistance: Moderate resistance in E. tenella is documented, a critical risk factor [3]. • Therapeutic Use: High mortality (20%) observed in some therapeutic studies [3]. | • Resistance: Widespread resistance to sulphonamides and variable resistance to ionophores is a major constraint [1]. • Regulatory Scrutiny: Several drugs face bans or restrictions in key markets like the EU [1] [9]. • Residue Concerns: Some synthetics and ionophores require strict withdrawal periods and MRL monitoring [10]. |
Based on this analysis, here are key insights for researchers and drug developers:
The following table consolidates the limits of detection (LOD) for Amprolium HCl achieved by different analytical techniques, as reported in recent scientific literature.
| Analytical Technique | Detection Limit (LOD) | Linear Range | Matrix | Key Instrumentation/Conditions |
|---|---|---|---|---|
| Spectrophotometry [1] [2] | 45 ng/mL | 100 - 5,000 ng/mL | Pharmaceutical Wastewater | Eosin Y reagent, pH 3.5, measurement at 547 nm. |
| Spectrofluorimetry [1] [2] | 142 ng/mL | 500 - 2,000 ng/mL | Pharmaceutical Wastewater | Eosin Y reagent, pH 3.0, λex/λem = 470/552 nm. |
| HPLC with Post-Column Derivatization [3] | 1 ng/mL (in plasma) | 5 - 100 ng/mL | Chicken Plasma | Post-column reaction with potassium ferricyanide. |
| Potentiometric Sensor [4] | 276 ng/mL (1.0 × 10⁻⁶ mol/L) | 276 - 323,000 ng/mL (10⁻⁶ - 10⁻² mol/L) | Pharmaceutical Formulations, Chicken Liver | PVC membrane sensor with ionophore. |
| Stability-Indicating HPLC [5] | 1.09 µg/mL | 20.0 - 60.0 µg/mL | Veterinary Formulations | C18 column, KH₂PO₄:Acetonitrile (80:20), detection at 260 nm. |
Here are the detailed methodologies for the key analytical techniques cited above.
These methods are based on the reaction between Amprolium and the dye Eosin Y in an acidic medium to form an ion-pair complex.
5 × 10⁻³ M solution of Eosin Y is prepared in deionized water.2.7 mL of Eosin Y solution and 1 mL of a 2 M acetate buffer (pH 3.5 for spectrophotometry, pH 3.0 for spectrofluorimetry) are added.The workflow for these methods is outlined below.
This method offers high sensitivity for complex biological matrices like plasma.
TSKgel ODS-120T C18 (4.6 × 250 mm, 5 µm).50 mM NaH₂PO₄ and 50 mM H₃PO₄ in 25% methanol.1.0 mL/min.0.5 mM potassium ferricyanide in 1.5 M NaOH is pumped into the column effluent.15 m reaction coil maintained at 80 °C to convert Amprolium to a fluorescent thiochrome derivative.375 nm with an excitation wavelength of 375 nm.This method uses ion-selective electrodes for direct concentration measurement.
2-nitrophenyl octylether as a plasticizer.potassium tetrakis(4-chlorophenyl) borate as a cationic exchanger.2-hydroxy propyl β-cyclodextrin as an ionophore.p-tert-butylcalix[8]arene as an ionophore.